

Application Note: HPLC Purity Determination of 1-(2-Hydroxyethyl)piperazine

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)piperazine

Cat. No.: B140597

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Introduction

1-(2-Hydroxyethyl)piperazine, also known as N-(2-hydroxyethyl)piperazine, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, including active pharmaceutical ingredients (APIs) like Aripiprazole and Flupentixol.[1] It also finds application as a corrosion inhibitor and in the manufacture of surfactants and synthetic fibers.[2] The purity of this intermediate is critical, as process-related impurities can be carried through the synthesis and compromise the safety and efficacy of the final drug product.

This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of the purity of **1-(2-Hydroxyethyl)piperazine** and the separation of its potential impurities.

Principle

The method utilizes reversed-phase chromatography to separate **1-(2-Hydroxyethyl)piperazine** from its non-polar and polar impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous phosphate buffer and acetonitrile. As **1-(2-Hydroxyethyl)piperazine** lacks a significant chromophore for high-wavelength UV detection, quantification is performed at a low UV wavelength (210 nm) where the amine functional group exhibits absorbance. Purity is calculated based on the principle of area percent, assuming all impurities have a similar response factor at the detection wavelength.

Materials and Reagents

- **1-(2-Hydroxyethyl)piperazine** Reference Standard ($\geq 99.5\%$ purity)
- **1-(2-Hydroxyethyl)piperazine** sample for analysis
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH_2PO_4) (Analytical Reagent grade)
- Orthophosphoric acid (85%) (Analytical Reagent grade)
- Water (HPLC grade or Milli-Q)

Instrumentation and Consumables

- HPLC system with a UV/Vis or Photodiode Array (PDA) detector
- Data acquisition and processing software (e.g., Chromeleon™, Empower™)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (Class A)
- Syringes and 0.45 μm syringe filters (e.g., Nylon or PVDF)
- HPLC column: C18, 250 mm x 4.6 mm, 5 μm particle size

Experimental Protocols

Mobile Phase Preparation (0.01M Potassium Dihydrogen Phosphate, pH 3.0)

- Weigh 1.36 g of potassium dihydrogen phosphate (KH_2PO_4) and dissolve it in 1000 mL of HPLC grade water.
- Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

- Filter the buffer solution through a 0.45 μm membrane filter.
- The final mobile phase is a mixture of the prepared phosphate buffer and acetonitrile in a ratio of 95:5 (v/v).
- Degas the mobile phase by sonication or helium sparging before use.

Standard Solution Preparation (1.0 mg/mL)

- Accurately weigh approximately 25 mg of **1-(2-Hydroxyethyl)piperazine** Reference Standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This is the Standard Stock Solution.

Sample Solution Preparation (1.0 mg/mL)

- Accurately weigh approximately 25 mg of the **1-(2-Hydroxyethyl)piperazine** sample into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase. Mix thoroughly.
- Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The analysis is performed using the parameters outlined in the table below.

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	0.01M KH ₂ PO ₄ Buffer (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temp.	30°C
Detection	UV at 210 nm
Run Time	20 minutes

System Suitability

Before sample analysis, the chromatographic system must be equilibrated. Inject the Standard Solution five times and evaluate the system suitability parameters against the criteria in the table below.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
% RSD of Peak Area	$\leq 2.0\%$

Data Analysis and Purity Calculation

The purity of the **1-(2-Hydroxyethyl)piperazine** sample is calculated using the area normalization method. The percentage purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Typical System Suitability Results

The following table summarizes typical results obtained from five replicate injections of the standard solution, demonstrating the system's readiness for analysis.

Injection	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
1	8.52	2456780	1.21	5680
2	8.51	2461234	1.23	5710
3	8.53	2459876	1.22	5695
4	8.52	2455991	1.21	5705
5	8.51	2462345	1.24	5670
Mean	8.52	2459245	1.22	5692
% RSD	0.10%	0.11%	-	-

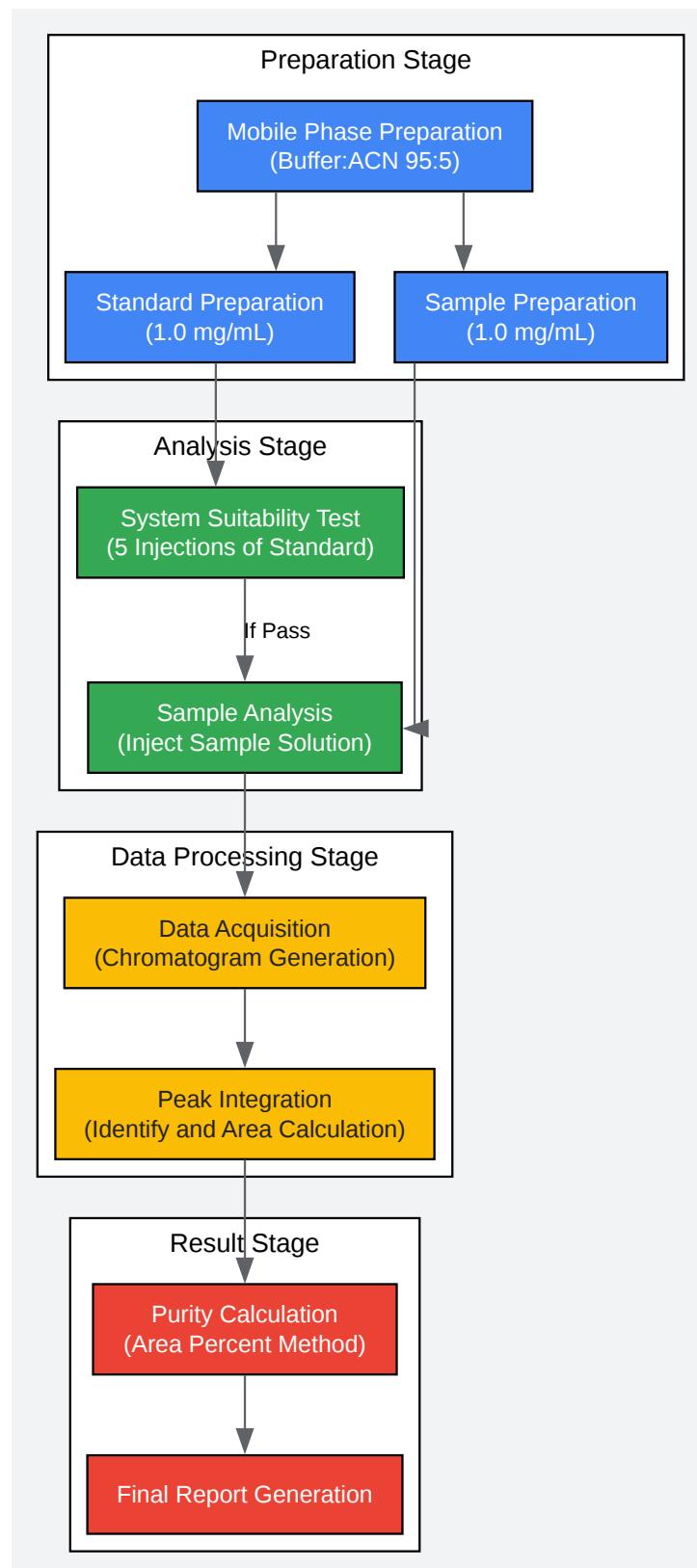
Hypothetical Sample Purity Analysis

The table below shows example results for a hypothetical batch of **1-(2-Hydroxyethyl)piperazine**.

Peak Name	Retention Time (min)	Peak Area	Area %
Impurity 1	3.45	12345	0.05
1-(2-Hydroxyethyl)piperazine	8.52	24589012	99.85
Impurity 2	12.78	24680	0.10
Total	-	24626037	100.00

Mandatory Visualization

The following diagram illustrates the complete workflow for the purity analysis of **1-(2-Hydroxyethyl)piperazine**.



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References

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